Novclobiocin 101 is an aminocoumarin antibiotic compound that represents a structural analogue of clorobiocin. It is derived from the actinomycete Streptomyces spheroides and has been classified as a natural product. The compound exhibits antibacterial properties by targeting bacterial DNA gyrase, making it a significant subject of study in antibiotic research. The IUPAC name for Novclobiocin 101 is [(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate, with a molecular formula of C31H36N2O11 and a molar mass of 612.632 g·mol^-1 .
Novclobiocin 101 is produced by Streptomyces spheroides, which has been genetically manipulated to enhance its production. This compound belongs to the class of aminocoumarin antibiotics, which also includes other notable members such as novobiocin and clorobiocin. The classification as a natural product highlights its origin from biological sources, specifically from bacteria known for their antibiotic-producing capabilities .
The synthesis of Novclobiocin 101 involves several biosynthetic steps that include the modification of precursor molecules derived from primary metabolic pathways. The key steps in the biosynthesis involve:
The final product is achieved through several methylation and carbamoylation reactions catalyzed by various enzymes such as NovP, NovO, and NovN .
The molecular structure of Novclobiocin 101 can be broken down into three main components:
The structural integrity and interaction with DNA gyrase are critical for its function as an antibiotic. X-ray crystallography has revealed that Novclobiocin binds competitively with ATP at the gyrase binding site, which is essential for its mechanism of action .
Novclobiocin undergoes several chemical reactions during its biosynthesis:
The reactions are catalyzed by specific enzymes that ensure high specificity and yield during synthesis .
The mechanism by which Novclobiocin exerts its antibacterial effects primarily involves inhibition of bacterial DNA gyrase, specifically targeting the GyrB subunit. This inhibition prevents the ATPase activity necessary for DNA supercoiling, thereby blocking DNA replication and transcription processes in bacteria.
Relevant data indicates that modifications in structure can significantly affect both potency and solubility characteristics .
Novclobiocin 101 has several scientific applications, particularly in microbiology and pharmacology:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1